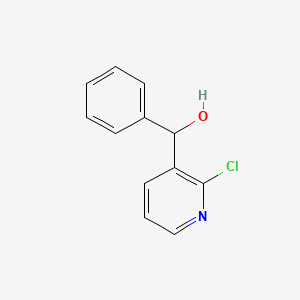

2-Chloro-alpha-phenyl-3-pyridinemethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

80100-23-8 |

|---|---|

Fórmula molecular |

C12H10ClNO |

Peso molecular |

219.66 g/mol |

Nombre IUPAC |

(2-chloropyridin-3-yl)-phenylmethanol |

InChI |

InChI=1S/C12H10ClNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8,11,15H |

Clave InChI |

DFZYQRVGTKIAOU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=C(N=CC=C2)Cl)O |

Origen del producto |

United States |

Contextualization Within Pyridine Chemistry and Substituted Pyridinemethanols

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a significant role in various chemical fields, from medicinal chemistry to materials science. researchgate.netnih.gov They are six-membered aromatic rings containing one nitrogen atom, a feature that imparts unique electronic properties and reactivity. cymitquimica.com The introduction of substituents onto the pyridine ring allows for the fine-tuning of these properties, leading to a vast library of molecules with diverse functions. nih.gov

Substituted pyridinemethanols, such as 2-Chloro-alpha-phenyl-3-pyridinemethanol, represent a particularly important subclass. These molecules incorporate a hydroxymethyl group, which can participate in hydrogen bonding and serve as a reactive handle for further chemical transformations. cymitquimica.com The presence of a halogen, in this case, a chloro group at the 2-position, further modifies the electronic character of the pyridine ring. This electron-withdrawing substituent influences the molecule's reactivity, particularly in nucleophilic substitution reactions. cymitquimica.com The combination of the pyridine core, the methanol (B129727) functional group, and halogen substitution makes these compounds versatile building blocks in organic synthesis. nih.gov

Significance As a Privileged Scaffold in Chemical Synthesis

In the field of medicinal chemistry and drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets through modifications of its structure. mdpi.comnih.gov The pyridine (B92270) unit is widely regarded as an attractive and privileged scaffold due to its presence in numerous natural products and synthetic compounds with significant biological profiles. mdpi.com

The structure of 2-Chloro-alpha-phenyl-3-pyridinemethanol embodies the characteristics of a privileged scaffold. Its core framework—a phenyl group and a chloropyridine ring linked by a methanol (B129727) bridge—provides a three-dimensional architecture that can be systematically modified. The phenyl ring, the pyridine ring, and the hydroxyl group all offer sites for functionalization, allowing chemists to generate libraries of related compounds. nih.gov For instance, the phenyl group can be substituted to alter steric or electronic properties, while the chloro and hydroxyl groups can be replaced or derivatized through various organic reactions. This versatility makes the core structure a valuable template for developing new chemical entities. nih.govmdpi.com

Structural Characteristics Relevant to Advanced Chemical Research

Strategies for the Construction of the 2-Chloro-3-pyridinemethanol Core

The formation of the 2-chloro-3-pyridinemethanol core is a critical step in the synthesis of this compound. Key strategies involve the reduction of a carbonyl group at the 3-position of the pyridine ring or the addition of a phenyl group to a carbonyl precursor.

Reduction of 3-Benzoyl-2-chloropyridine (B189377) Precursors

A primary route to this compound involves the reduction of the ketone functional group in 3-benzoyl-2-chloropyridine. This transformation can be achieved through various reduction techniques.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including ketones, to their corresponding alcohols. The mechanism of reduction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of 3-benzoyl-2-chloropyridine. This initial attack forms a tetrahedral intermediate, an alkoxide salt. Subsequent workup with a protic solvent, such as water or an alcohol, protonates the alkoxide to yield the final secondary alcohol, this compound. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent quenching of the reagent.

The general transformation can be represented as follows:

Reaction Scheme: Reduction of 3-Benzoyl-2-chloropyridine with LiAlH₄

| Reactant | Reagent | Solvent | Product |

| 3-Benzoyl-2-chloropyridine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | This compound |

Catalytic hydrogenation offers an alternative method for the reduction of ketones. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for ketone hydrogenation include platinum (Pt), palladium (Pd), and ruthenium (Ru) on various supports like carbon. The reaction is typically carried out under pressure in a suitable solvent.

The catalytic cycle generally involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst. The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface, which are then transferred to the carbonyl group of the ketone, resulting in the formation of the alcohol.

For the reduction of 3-benzoyl-2-chloropyridine, a potential challenge could be the concurrent reduction of the pyridine ring or dehalogenation of the 2-chloro substituent under harsh hydrogenation conditions. However, selective hydrogenation of the keto group in the presence of a pyridine ring and a chloro substituent has been reported for analogous systems. For instance, the enantioselective hydrogenation of aryl-pyridyl ketones has been achieved with high efficiency using ruthenium-based catalytic systems. acs.org

Below is a table of analogous catalytic hydrogenation reactions of aryl-pyridyl ketones, demonstrating the feasibility of this approach.

Table of Analogous Catalytic Hydrogenation of Aryl-Pyridyl Ketones

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Enantiomeric Excess (%) |

| Phenyl(pyridin-2-yl)methanone | Ru-XylSunPhos-Daipen | Methanol | 50 | 50 | (R)-Phenyl(pyridin-2-yl)methanol | 98.5 |

| (4-Chlorophenyl)(pyridin-2-yl)methanone | Ru-XylSunPhos-Daipen | Methanol | 50 | 50 | (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol | 97.3 |

| (3-Methoxyphenyl)(pyridin-3-yl)methanone | Ru-XylSunPhos-Daipen | Methanol | 50 | 50 | (R)-(3-Methoxyphenyl)(pyridin-3-yl)methanol | 99.1 |

Data adapted from analogous systems reported in the literature. acs.org

Grignard Reagent-Mediated Syntheses and Analogues

An alternative synthetic strategy involves the formation of the carbon-phenyl bond through the reaction of a Grignard reagent with a suitable pyridine-3-carbonyl derivative.

This approach utilizes a nucleophilic addition-elimination reaction between a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr) or phenylmagnesium chloride (PhMgCl), and 2-chloronicotinoyl chloride. The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group to form an intermediate ketone, 3-benzoyl-2-chloropyridine.

Crucially, in the presence of excess Grignard reagent, the newly formed ketone will readily undergo a second nucleophilic attack by another equivalent of the phenylmagnesium halide. This second addition leads to the formation of a tertiary alcohol after acidic workup, not the desired secondary alcohol. To obtain the ketone as the major product, which can then be reduced in a separate step as described in section 2.1.1, careful control of the reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is necessary. Alternatively, the use of a less reactive organometallic reagent could favor the formation of the ketone.

The initial reaction to form the ketone intermediate is as follows:

Reaction Scheme: Formation of 3-Benzoyl-2-chloropyridine

| Reactant 1 | Reactant 2 | Solvent | Product |

| 2-Chloronicotinoyl Chloride | Phenylmagnesium Bromide | Anhydrous Diethyl Ether or THF | 3-Benzoyl-2-chloropyridine |

A more direct route to this compound involves the nucleophilic addition of a phenyl Grignard reagent to 2-chloro-3-pyridinecarboxaldehyde. In this reaction, the phenyl carbanion from the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. Subsequent protonation of the resulting alkoxide during workup yields the target secondary alcohol.

While a specific procedure for this exact reaction is not detailed in the provided search results, the alkylation of 2-halopyridine N-oxides with Grignard reagents has been reported, demonstrating the feasibility of such transformations on the pyridine scaffold. nih.gov The N-oxide can serve as a protecting group and can be removed in a subsequent step.

Below is a table illustrating analogous Grignard reactions with aldehydes.

Table of Analogous Grignard Reactions with Aldehydes

| Aldehyde | Grignard Reagent | Solvent | Product |

| Benzaldehyde | Methylmagnesium Bromide | Diethyl Ether | 1-Phenylethanol |

| 4-Chlorobenzaldehyde | Phenylmagnesium Bromide | THF | (4-Chlorophenyl)(phenyl)methanol |

| Pyridine-2-carboxaldehyde | Ethylmagnesium Bromide | Diethyl Ether | 1-(Pyridin-2-yl)propan-1-ol |

This table presents well-established, analogous Grignard reactions to illustrate the general methodology.

Derivatization from 2-Chloronicotinic Acid and Related Precursors

The synthesis of this compound can be effectively achieved starting from 2-chloronicotinic acid or its derivatives. This approach typically involves a multi-step pathway that first builds the carbon skeleton and then performs the final reduction to the desired alcohol.

A key strategy involves the conversion of 2-chloronicotinic acid into a more reactive species suitable for carbon-carbon bond formation. One common method is the conversion of the carboxylic acid to an acid chloride, 2-chloronicotinoyl chloride, by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

Alternatively, the carboxylic acid can be esterified to methyl 2-chloronicotinate. Both the acid chloride and the ester can then undergo reaction with a phenyl-containing organometallic reagent. A frequently employed method is the Grignard reaction, where phenylmagnesium bromide (PhMgBr) is added to the electrophilic carbonyl carbon. When using the ester, this reaction typically proceeds with the addition of two equivalents of the Grignard reagent, leading to a tertiary alcohol. For the synthesis of a secondary alcohol, it is more strategic to first synthesize the corresponding ketone, (2-chloropyridin-3-yl)(phenyl)methanone (also known as 2-chloro-3-benzoylpyridine).

The synthesis of 2-chloro-3-benzoylpyridine can be accomplished by the reaction of 2-chloro-3-cyanopyridine (B134404) with phenylmagnesium bromide in anhydrous ether, followed by acidic workup. prepchem.com Another route is the Friedel-Crafts acylation of benzene (B151609) with 2-chloronicotinoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Once the ketone precursor, 2-chloro-3-benzoylpyridine, is obtained, the final step is the reduction of the carbonyl group to a hydroxyl group. This can be achieved using various reducing agents. A common and effective laboratory-scale reducing agent is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol (B145695). This reduction yields the target molecule, this compound.

A related pathway starts with the reduction of a 2-chloronicotinic acid derivative to the corresponding aldehyde, 2-chloro-3-pyridinecarboxaldehyde. chemicalbook.comguidechem.com This aldehyde can then be reacted with phenylmagnesium bromide to directly form this compound after an aqueous workup. libretexts.org

Table 1: Synthetic Pathways from 2-Chloronicotinic Acid Derivatives

| Starting Material | Intermediate(s) | Key Reactions | Final Product |

|---|---|---|---|

| 2-Chloronicotinic Acid | 2-Chloronicotinoyl Chloride, 2-Chloro-3-benzoylpyridine | Chlorination, Friedel-Crafts Acylation, Reduction | This compound |

| 2-Chloro-3-cyanopyridine | 2-Chloro-3-benzoylpyridine | Grignard Reaction, Reduction | This compound |

Stereoselective and Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of significant interest.

A powerful method for achieving enantiomerically enriched alcohols is the asymmetric reduction of a prochiral ketone precursor, in this case, 2-chloro-3-benzoylpyridine. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign approach.

ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of synthesis, they are often used for the reduction of ketones, demonstrating high levels of enantioselectivity. The stereochemical outcome of the reduction is determined by the specific ADH used, as different enzymes exhibit distinct substrate specificities and stereopreferences (either Prelog or anti-Prelog).

For the asymmetric reduction of 2-chloro-3-benzoylpyridine, a suitable ADH would be selected based on its ability to accept this bulky diaryl ketone as a substrate. The reaction would typically be carried out in an aqueous buffer system, often with a co-solvent to aid in the solubility of the substrate. A cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), is required for the enzymatic reduction. To make the process economically viable, a cofactor regeneration system is usually employed. This can be achieved by adding a sacrificial alcohol, like isopropanol (B130326), and a corresponding dehydrogenase that oxidizes the isopropanol to acetone (B3395972) while regenerating the NADH or NADPH.

The choice of the specific ADH (from sources such as Lactobacillus, Thermoanaerobacter, or genetically engineered variants) would dictate whether the (R)- or (S)-enantiomer of this compound is produced. This method allows for the synthesis of highly enantiopure alcohols, which are crucial for pharmacological studies.

An alternative to biocatalysis for achieving enantioselectivity is the use of small-molecule chiral catalysts. These catalysts can mediate the addition of a nucleophile to a prochiral carbonyl compound, leading to an enantiomerically enriched product.

A hypothetical but plausible approach for the synthesis of this compound would involve the enantioselective addition of a phenyl group to the aldehyde precursor, 2-chloro-3-pyridinecarboxaldehyde. This could be achieved using a chiral catalyst that coordinates to both the aldehyde and the organometallic phenylating agent, thereby directing the nucleophilic attack to one face of the carbonyl group.

One class of catalysts that could be explored for this transformation are chiral oxazaborolidines, often used in Corey-Bakshi-Shibata (CBS) reductions. While typically employed for reductions, modified chiral boron-based Lewis acids could potentially catalyze the enantioselective addition of a phenyl group from an organometallic reagent like a phenylzinc or a Grignard reagent.

The reaction would involve the coordination of the chiral Lewis acid to the carbonyl oxygen of 2-chloro-3-pyridinecarboxaldehyde, and possibly also to the pyridine nitrogen, creating a rigid, chiral environment. The phenyl nucleophile would then be delivered to the carbonyl carbon from the less sterically hindered face of this complex, leading to the preferential formation of one enantiomer of the product. The success of this approach would depend on the careful design of the chiral ligand to achieve high levels of stereocontrol.

Table 2: Comparison of Stereoselective Methods

| Method | Precursor | Key Component | Advantages | Potential Challenges |

|---|---|---|---|---|

| Asymmetric Reduction | 2-Chloro-3-benzoylpyridine | Alcohol Dehydrogenase (ADH) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate specificity of the enzyme, need for cofactor regeneration. |

Methodological Considerations in Synthetic Transformations

The choice of solvent is critical in many of the key steps for synthesizing this compound, particularly in reactions involving organometallic reagents like phenylmagnesium bromide.

In Grignard reactions, the solvent plays a crucial role in stabilizing the Grignard reagent through coordination. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used because the lone pairs on the oxygen atom can coordinate to the magnesium center, preventing aggregation and increasing the nucleophilicity of the reagent. The choice between diethyl ether and THF can influence the reaction rate, with THF generally leading to faster reactions due to its higher solvating power. However, the basicity of the solvent can also affect side reactions. The pyridine nitrogen in the substrate can act as a Lewis base, and its interaction with the Grignard reagent and the solvent can influence the reactivity of the carbonyl group. nih.gov

The polarity of the solvent also affects the solubility of reactants and intermediates, which in turn influences reaction rates. In the reduction of the ketone precursor with sodium borohydride, polar protic solvents like methanol or ethanol are typically used. These solvents not only dissolve the reactants but also participate in the reaction mechanism by protonating the intermediate alkoxide.

Temperature is a critical parameter to control in the synthesis of this compound. Grignard reactions are exothermic and often require careful temperature management. researchgate.net Low temperatures (e.g., 0 °C to -78 °C) are frequently employed during the addition of the Grignard reagent to minimize side reactions such as enolization of the carbonyl compound or reaction with other functional groups. cmu.edu For instance, maintaining a low temperature can be crucial to prevent the Grignard reagent from reacting with the chloro-substituent on the pyridine ring.

In enzymatic reactions, temperature is also a key factor. Each enzyme has an optimal temperature at which it exhibits maximum activity. Deviations from this optimal temperature can lead to a decrease in reaction rate or even denaturation of the enzyme. Therefore, maintaining a constant and optimal temperature is essential for achieving high yields and enantioselectivity in the asymmetric reduction of 2-chloro-3-benzoylpyridine.

Pressure is generally less of a critical parameter in the laboratory-scale synthesis of this compound, as most of the described reactions are carried out at atmospheric pressure. However, in an industrial setting, pressure could be used to control the boiling point of solvents or to influence the rate of certain reactions, although this is less common for the types of transformations discussed here.

Redox Chemistry of the Hydroxymethyl Group

The secondary alcohol functionality in this compound is amenable to both oxidation and reduction reactions, providing pathways to corresponding carbonyl compounds and fully reduced alkane derivatives.

Oxidation to Corresponding Carbonyl Compounds

The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, (2-chloropyridin-3-yl)(phenyl)methanone. This transformation is a fundamental process in organic synthesis, and various oxidizing agents can be employed to achieve this conversion. Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), manganese-based reagents (e.g., potassium permanganate, manganese dioxide), or milder, more selective methods such as Swern or Dess-Martin periodinane oxidations.

In a related context, the oxidation of 2-chloro-3-pyridinemethanol to 2-chloro-3-pyridinecarboxaldehyde has been documented, utilizing a silver-loaded activated carbon catalyst. google.com This suggests that catalytic oxidation methods could also be applicable for the conversion of this compound to its ketone derivative. The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid potential side reactions, such as over-oxidation or reactions involving the pyridine ring.

Table 1: Oxidation of this compound

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | (2-chloropyridin-3-yl)(phenyl)methanone |

| This compound | Dess-Martin Periodinane | (2-chloropyridin-3-yl)(phenyl)methanone |

| This compound | Manganese Dioxide (MnO₂) | (2-chloropyridin-3-yl)(phenyl)methanone |

Further Reduction to Alkane Derivatives (e.g., Arylmethylpyridines)

The complete reduction, or deoxygenation, of the hydroxymethyl group in this compound results in the formation of the corresponding alkane, 2-chloro-3-(phenylmethyl)pyridine. This transformation involves the cleavage of the C-OH bond and its replacement with a C-H bond. A variety of methods are available for the deoxygenation of benzylic alcohols.

One common approach is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism involving a thionoester intermediate. chemrxiv.org More direct methods often employ silanes as the hydride source in the presence of a catalyst. For instance, triethylsilane (Et₃SiH) can be used with a solid acid catalyst like tin(IV) ion-exchanged montmorillonite (B579905) (Sn-Mont) to efficiently deoxygenate secondary benzylic alcohols. researchgate.net Another catalytic system involves the use of chlorodimethylsilane (B94632) with indium compounds, which selectively reduces aryl ketones and secondary benzylic alcohols. researchgate.net A light-driven, metal-free deoxygenation of alcohols has also been reported, using dimethyl sulfide (B99878) in DMSO at room temperature. nih.gov These methods offer various levels of selectivity and functional group tolerance, providing a toolkit for the synthesis of arylmethylpyridine derivatives. chemrxiv.orgresearchgate.netnih.gov

Table 2: Reduction of this compound

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| This compound | Triethylsilane, Sn-Mont | 2-chloro-3-(phenylmethyl)pyridine |

| This compound | Chlorodimethylsilane, Indium catalyst | 2-chloro-3-(phenylmethyl)pyridine |

| This compound | Dimethyl sulfide, light | 2-chloro-3-(phenylmethyl)pyridine |

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group is a prime site for derivatization, allowing for the introduction of various functional groups through esterification and etherification reactions.

Esterification Reactions (e.g., Acetate (B1210297) and Phthalate (B1215562) Formation)

Esterification of this compound can be readily achieved by reaction with carboxylic acids, acid anhydrides, or acyl chlorides. The formation of the acetate ester, (2-chloropyridin-3-yl)(phenyl)methyl acetate, can be accomplished by reacting the alcohol with acetic anhydride (B1165640), often in the presence of a base like pyridine or a catalyst such as 4-(dimethylamino)pyridine (DMAP). cetjournal.itorganic-chemistry.org The reaction is typically exothermic and can be performed under mild conditions. cetjournal.it The reverse reaction, the hydrolysis of 2-chloro-3-pyridyl methyl acetate to the corresponding alcohol, has been described in patent literature, confirming the accessibility of this ester linkage. google.com

Similarly, phthalate esters can be formed by reacting the alcohol with phthalic anhydride or phthaloyl chloride. These reactions introduce a larger, more complex ester group, which can modify the physical and chemical properties of the parent molecule.

Table 3: Esterification of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetic Anhydride | (2-chloropyridin-3-yl)(phenyl)methyl acetate |

| This compound | Phthalic Anhydride | (2-chloropyridin-3-yl)(phenyl)methyl phthalate |

Etherification Strategies

The conversion of the hydroxyl group to an ether linkage is another important derivatization pathway. The Williamson ether synthesis is a classic and versatile method for this transformation. orgoreview.comlibretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. To synthesize ethers of this compound, the alcohol would first be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. libretexts.orgmasterorganicchemistry.com This alkoxide can then be reacted with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether via an Sₙ2 mechanism. orgoreview.commasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

Table 4: Etherification of this compound

| Reactant | Reagents | Product |

|---|

Halogenation and Deoxygenation Reactions

Direct replacement of the hydroxyl group with a halogen atom is a key transformation that opens up further synthetic possibilities. Thionyl chloride (SOCl₂) is a common reagent for converting secondary alcohols into the corresponding chlorides. libretexts.org The reaction of this compound with thionyl chloride is expected to yield 2-chloro-3-(chloro(phenyl)methyl)pyridine. The reaction typically proceeds via an Sₙ2 mechanism, often with inversion of stereochemistry, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion. libretexts.org The use of a base like pyridine can be employed to neutralize the HCl generated. reddit.com

Interestingly, in some cases, the treatment of benzylic alcohols with tosyl chloride, which is typically used to form tosylates as good leaving groups, can result in the direct formation of the corresponding chloride instead. researchgate.net This provides an alternative route for the chlorination of such substrates.

Deoxygenation, as discussed in section 3.1.2, is also a relevant transformation in this context, representing the complete removal of the oxygen functionality.

Table 5: Halogenation of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 2-chloro-3-(chloro(phenyl)methyl)pyridine |

| This compound | Tosyl Chloride (TsCl) | 2-chloro-3-(chloro(phenyl)methyl)pyridine |

Conversion of the Hydroxyl Group to Halides

The hydroxyl group of this compound is a primary site for chemical modification, and its conversion to a halide is a key transformation for introducing further functionality. This conversion replaces the poor leaving group (hydroxide, OH⁻) with a good leaving group (halide, X⁻), facilitating subsequent nucleophilic substitution reactions. The most common method for this transformation is the use of halogenating agents, particularly those that convert the alcohol into an intermediate ester, which then undergoes nucleophilic attack by a halide ion.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of alkyl chlorides from alcohols. masterorganicchemistry.com The reaction proceeds by converting the alcohol into an alkyl chlorosulfite intermediate. masterorganicchemistry.com Depending on the reaction conditions, the mechanism can proceed through two main pathways. In the absence of a base, the reaction often follows an Sₙi (nucleophilic substitution, internal) mechanism, where the chloride is delivered from the chlorosulfite intermediate, resulting in retention of stereochemical configuration. masterorganicchemistry.com However, when a base such as pyridine is added, the mechanism shifts to a classic Sₙ2 pathway. The pyridine reacts with the intermediate, and the liberated chloride ion then attacks from the backside, leading to an inversion of configuration. masterorganicchemistry.com Given the benzylic and pyridylic nature of the alcohol in this compound, these methods are expected to be highly effective.

Other reagents can also be employed for this conversion, each with its own advantages. Phosphorus tribromide (PBr₃) is effective for producing alkyl bromides, while phosphorus pentachloride (PCl₅) is another option for chlorination. masterorganicchemistry.comlibretexts.org Sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), can also be used under milder, non-acidic conditions to first form a sulfonate ester, which is an excellent leaving group for subsequent substitution with a halide source. commonorganicchemistry.com

| Reagent | Product | Typical Conditions | Mechanism Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Neat (reflux) or in a solvent like DCM. commonorganicchemistry.com | Sₙi (retention) or Sₙ2 with added base like pyridine (inversion). masterorganicchemistry.com |

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | Generally preferred for 1° and 2° alcohols. libretexts.org | Proceeds via a series of Sₙ2 reactions. |

| Phosphorus Pentachloride (PCl₅) | Alkyl Chloride | Common chlorinating agent. | Reaction can be vigorous. |

| p-Toluenesulfonyl chloride (TsCl) / Halide Source | Alkyl Halide | Two steps: 1. TsCl, pyridine; 2. Nucleophilic halide (e.g., NaCl, NaBr). | Forms a tosylate intermediate, a very good leaving group. |

Reductive Deoxygenation Pathways

Reductive deoxygenation, the complete removal of the hydroxyl group to yield the corresponding hydrocarbon, is a fundamental transformation. For this compound, this would result in the formation of 2-chloro-3-benzylpyridine. The benzylic nature of the alcohol makes it susceptible to cleavage due to the stability of potential benzylic radical or cationic intermediates.

Several modern methods have been developed for the deoxygenation of benzylic alcohols under relatively mild conditions. One such protocol involves a triphenylphosphine (B44618) oxide (Ph₃P=O)-catalyzed reduction using phenylsilane (B129415) (PhSiH₃) as the reductant. This method is efficient for secondary and tertiary benzyl (B1604629) alcohols and proceeds rapidly under an air atmosphere. organic-chemistry.orgacs.org Another effective system utilizes zinc iodide in combination with sodium cyanoborohydride for the reductive deoxygenation of benzylic and allylic alcohols. acs.org

Classical methods, though often requiring harsher conditions, are also applicable. For instance, the use of aqueous hydroiodic acid can effectively reduce benzylic alcohols to the corresponding alkanes. researchgate.net Catalytic hydrodeoxygenation (HDO) using heterogeneous catalysts, such as platinum or palladium supported on materials like alumina (B75360) or carbon, is another powerful technique, though it often requires high pressures of hydrogen gas. nih.govmdpi.com These methods provide pathways to transform the alcohol into a simple methylene (B1212753) group, diversifying the synthetic utility of the parent compound.

| Reagent/System | Key Features | Applicability |

|---|---|---|

| Ph₃P=O (catalytic) / PhSiH₃ | Mild, rapid reaction under air. organic-chemistry.orgacs.org | Effective for secondary and tertiary benzyl alcohols. organic-chemistry.org |

| Zinc Iodide / Sodium Cyanoborohydride | Effective reducing system for activated alcohols. acs.org | Applicable to benzylic, allylic, and tertiary alcohols. acs.org |

| Aqueous Hydroiodic Acid (HI) | Economical and potent reducing agent. researchgate.net | Effective for benzylpyridine synthesis. researchgate.net |

| Catalytic Hydrodeoxygenation (e.g., Pt/Al₂O₃, Pd/C) | Heterogeneous catalysis, often requires H₂ pressure. nih.govmdpi.com | General method for deoxygenation. |

Reactivity of the Pyridine Nitrogen

N-Oxidation and Quaternization Studies

The lone pair of electrons on the pyridine nitrogen of this compound is available for reaction with electrophiles, leading to N-oxidation and quaternization products. These transformations significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents. Peroxy acids, such as peracetic acid generated in situ from acetic acid and hydrogen peroxide, are commonly employed for the N-oxidation of 2-chloropyridine (B119429). google.com Catalysts can enhance the efficiency of this reaction; for example, maleic anhydride or tungstic acid can be used with hydrogen peroxide. google.comguidechem.com The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which activates the pyridine ring for both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. wikipedia.org It also serves as a precursor for various functional group interconversions. wikipedia.org

Quaternization: The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides or other electrophiles to form quaternary pyridinium salts. researchgate.net This reaction is influenced by the nature of the electrophile and the substituents on the pyridine ring. osti.gov For instance, the reaction of pyridine derivatives with alkyl halides like methyl iodide or bromoacetophenones proceeds to give the corresponding N-alkylpyridinium salts. researchgate.net Quaternization enhances the reactivity of the pyridine ring toward nucleophilic attack, making substituents at the 2- and 4-positions more labile. google.com This increased reactivity can be exploited for subsequent displacement reactions.

Coordination Chemistry Potential (Inferred from related compounds)

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. wikipedia.orgsemanticscholar.org this compound possesses two potential donor sites: the sp²-hybridized nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. This dual functionality suggests it could act as either a monodentate or a bidentate ligand.

As a monodentate ligand, coordination would most likely occur through the pyridine nitrogen, which is a soft donor that readily binds to many transition metal ions. jscimedcentral.com Numerous complexes of substituted pyridines, including 2-chloropyridine, have been characterized. For example, 2-chloropyridine is known to form tetrahedral complexes with Co(II) and Zn(II) of the type M(NCS)₂L₂, where L is the 2-chloropyridine ligand. rsc.org

The presence of the hydroxyl group at the adjacent benzylic position opens the possibility of chelation, where the compound acts as a bidentate ligand, forming a stable five-membered ring with a metal center. This bidentate N,O-coordination mode is common for related pyridylmethanol ligands. The formation of such chelate complexes often enhances their thermodynamic stability compared to complexes with monodentate pyridine ligands. The specific coordination mode—monodentate versus bidentate—would depend on factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Substitutional and Coupling Reactions on the Pyridine and Phenyl Rings

Palladium-Catalyzed Cross-Coupling Reactions (Conceptual)

The 2-chloro substituent on the pyridine ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the direct attachment of various organic fragments to the pyridine core.

Suzuki-Miyaura Coupling: The Suzuki coupling, which pairs an organoboron reagent (typically a boronic acid) with an organic halide, is highly effective for 2-chloropyridines. thieme-connect.com Simple 2-chloropyridines react smoothly with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like K₂CO₃ to yield 2-arylpyridines in good to excellent yields. thieme-connect.comresearchgate.net The reaction is tolerant of a wide range of functional groups on both coupling partners. Conceptually, this compound could be coupled with various aryl- or vinylboronic acids at the C2 position, providing a convergent route to complex biaryl and heteroaryl structures while retaining the alpha-phenylmethanol moiety. A phosphine (B1218219) ligand is often essential for the successful coupling of chloropyridines. acs.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org The amination of 2-chloropyridines is a well-established process, providing access to a diverse range of 2-aminopyridine (B139424) derivatives. nih.gov The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., from the Buchwald or Hartwig ligand families) and a strong base such as sodium tert-butoxide. wikipedia.orgresearchgate.net Applying this methodology to this compound would allow for the introduction of primary or secondary amines at the 2-position, a common structural motif in pharmaceuticals.

| Reaction | Coupling Partners | Typical Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ + R-Cl | Pd(OAc)₂, Pd(PPh₃)₄ / PPh₃, etc. thieme-connect.comacs.org | R-Ar (C-C bond) |

| Buchwald-Hartwig Amination | R'R''NH + R-Cl | Pd(OAc)₂, Pd₂(dba)₃ / Buchwald or Hartwig ligands. wikipedia.org | R-NR'R'' (C-N bond) |

Electrophilic Aromatic Substitution on the Phenyl Ring (Conceptual)

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (EAS) is conceptually governed by the electronic properties of the substituent attached to it, which is the (2-chloro-3-pyridinyl)methanol group [–CH(OH)(C₅H₃ClN)]. Understanding the influence of this substituent requires an analysis of its inductive and resonance effects. libretexts.org

The entire substituent group is attached to the phenyl ring via a benzylic carbon. This group is considered to be electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution. vedantu.commasterorganicchemistry.com This deactivation stems from the strong negative inductive effect (-I) exerted by the electronegative oxygen of the hydroxyl group and the electron-deficient, chlorine-substituted pyridine ring. These components pull electron density away from the benzylic carbon and, consequently, from the attached phenyl ring through the sigma bonds. numberanalytics.com A decrease in electron density makes the aromatic ring less nucleophilic and thus less reactive towards incoming electrophiles. wikipedia.orglibretexts.org

Because the (2-chloro-3-pyridinyl)methanol substituent is deactivating, it is predicted to be a meta-director. aakash.ac.inchemistrysteps.com In electrophilic aromatic substitution, all meta-directing groups (with the exception of halogens) are deactivating. libretexts.org The directing influence is explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) that forms during the reaction. masterorganicchemistry.com When the electrophile attacks the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the deactivating substituent. This is a highly unstable and energetically unfavorable arrangement. uomustansiriyah.edu.iq In contrast, attack at the meta position ensures that the positive charge is never placed on this carbon, resulting in a more stable, or less destabilized, intermediate compared to the ortho and para counterparts. vedantu.comchemistrysteps.com Therefore, electrophilic substitution will preferentially occur at the meta position.

Due to the deactivating nature of the substituent, harsher reaction conditions—such as higher temperatures or stronger acid catalysts—would likely be required to achieve substitution compared to benzene itself. libretexts.org

Table 1: Conceptual Analysis of Substituent Effects on the Phenyl Ring

| Feature | Analysis | Predicted Outcome on Phenyl Ring |

|---|---|---|

| Substituent Group | –CH(OH)(2-chloro-3-pyridinyl) | - |

| Electronic Effects | Inductive Effect (-I): Strongly electron-withdrawing due to the electronegativity of the hydroxyl oxygen and the electron-deficient 2-chloropyridinyl moiety. This effect reduces the overall electron density of the phenyl ring. | Deactivation |

| Resonance Effect: No significant resonance donation from the benzylic carbon to the phenyl ring. | Deactivation | |

| Overall Effect | The strong inductive electron-withdrawing effect dominates. | Deactivating Group |

| Directing Influence | The group deactivates the ortho and para positions more significantly than the meta position, making the arenium ion intermediate for meta attack the least unstable. | meta-Director |

Table 2: Predicted Major Products for Conceptual Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | (2-Chloro-3-pyridinyl)(3-nitrophenyl)methanol |

| Bromination | Br₂ / FeBr₃ | (3-Bromophenyl)(2-chloro-3-pyridinyl)methanol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (3-Acylphenyl)(2-chloro-3-pyridinyl)methanol |

| Sulfonation | Fuming H₂SO₄ | 3-((2-Chloro-3-pyridinyl)(hydroxy)methyl)benzenesulfonic acid |

Structure Property and Structure Interaction Relationships of 2 Chloro Alpha Phenyl 3 Pyridinemethanol Analogues

Influence of Pyridine (B92270) Ring Substitution Patterns

The pyridine ring is a key pharmacophore in many biologically active compounds, and its substitution pattern is a critical determinant of efficacy and selectivity. Variations in the position of the hydroxymethyl group and the introduction of additional substituents can significantly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities.

Positional Effects of the Substituted Hydroxymethyl Group (e.g., 2-, 3-, 4-positions)

The position of the hydroxymethyl group on the pyridine ring in pyridyl-phenyl-methanol analogues has a profound impact on their biological activity. While direct comparative studies on the 2-, 3-, and 4-positional isomers of 2-Chloro-alpha-phenyl-3-pyridinemethanol are not extensively detailed in the available literature, research on related structures provides valuable insights. For instance, in the context of platinum complexes, the positioning of (hydroxymethyl)pyridine ligands is crucial for their cytotoxic activity. Studies have shown that complexes with (hydroxymethyl)pyridine in the trans-position to isopropylamine (B41738) ligands were significantly more effective against certain cancer cell lines compared to those with pyridine-3- or pyridine-4-carboxylic acids in the same position. This suggests that the spatial relationship between the hydroxymethyl group and other parts of the molecule is a key factor in its biological interactions.

Impact of Additional Substituents on the Pyridine Heterocycle

The introduction of additional substituents onto the pyridine ring can modulate the electronic and steric properties of the entire molecule, thereby influencing its biological activity. Research on various pyridine derivatives has shown that both the nature and position of these substituents are critical.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions. For example, studies on phenyl-pyridine copolymers have demonstrated that electron-withdrawing substituents like a cyano group on the pyridine ring can facilitate charge transfer from the phenyl ring, which can be a crucial aspect of their mechanism of action. In the context of antibacterial activity, it has been observed that the presence of EWGs in substituted pyridines can enhance their antibacterial potential. ekb.eg

Conversely, bulky substituents can introduce steric hindrance, which may either prevent or enhance binding to a target, depending on the topology of the binding site. A study on 5-substituted pyridine analogues of a neuronal nicotinic acetylcholine (B1216132) receptor ligand showed that the introduction of bulky groups such as phenyl or heteroaryl moieties at the C5 position significantly influenced binding affinity, with some analogues acting as agonists and others as antagonists. mdpi.com This highlights the sensitive dependence of biological function on the steric landscape of the pyridine ring.

The following table summarizes the general effects of different types of substituents on the pyridine ring based on findings from related pyridine derivatives:

| Substituent Type | General Effect on Pyridine Ring | Potential Impact on Biological Activity |

| Electron-Withdrawing Groups (e.g., -NO2, -CN, -Cl) | Decreases electron density on the ring, lowers pKa of the nitrogen. | Can enhance activity by facilitating charge transfer or altering binding interactions. ekb.eg |

| Electron-Donating Groups (e.g., -CH3, -OCH3, -NH2) | Increases electron density on the ring, raises pKa of the nitrogen. | Can modulate binding affinity and selectivity. |

| Bulky Groups (e.g., phenyl, tert-butyl) | Introduces steric hindrance. | Can either decrease or increase activity depending on the target's binding site geometry. mdpi.com |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -COOH) | Can form additional hydrogen bonds with the target. | Often crucial for specific molecular recognition and binding affinity. |

Effects of Phenyl Ring Modifications

The phenyl ring in this compound analogues offers a versatile scaffold for structural modification. Altering the substituents on this ring can fine-tune the compound's lipophilicity, electronic properties, and steric bulk, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

Impact of Halogen (e.g., Chlorine) Position and Number on the Phenyl Ring

The presence, number, and position of halogen atoms on the phenyl ring can dramatically influence the biological activity of pyridyl-phenyl-methanol analogues. Halogens, particularly chlorine, are known to increase lipophilicity, which can enhance a molecule's ability to cross cell membranes.

In a comparative study of (4-Chlorophenyl)(pyridin-2-yl)methanol and its non-chlorinated counterpart, phenyl(pyridin-2-yl)methanol (B192787), the chlorine atom was found to significantly impact the crystal packing. The dihedral angle between the pyridine and chlorophenyl rings is 82.6°, which is larger than the 75.3° angle in the non-chlorinated analogue, leading to different supramolecular interactions. Furthermore, the chlorine atom in (4-Chlorophenyl)(pyridin-2-yl)methanol increases its lipophilicity (logP ≈ 2.8), which can improve membrane permeability.

The position of the halogen is also critical. For instance, in a series of N-(phenylcarbamoyl)-3-pyridinesulfonamides, a compound with a 4-chlorophenyl group, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, demonstrated notable anticancer activity and selectivity. nih.gov This suggests that the electronic effect and steric influence of the chlorine atom at the para position of the phenyl ring are favorable for its biological activity.

Steric and Electronic Contributions of Phenyl Substituents (e.g., Methyl, Methoxyl, Dimethylamino)

Beyond halogens, other substituents on the phenyl ring, such as methyl, methoxyl, and dimethylamino groups, can modulate activity through a combination of steric and electronic effects.

Steric Effects: The size and shape of a substituent can influence how the molecule fits into a binding pocket. In a study of analogues of a PPARγ partial agonist, substituents at the 2-position of a benzene (B151609) ring contributed steric bulk that allowed for tighter packing in the binding pocket, leading to increased van der Waals interactions and higher activity. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density of the phenyl ring, which can affect its interaction with the biological target.

Methyl (-CH3): A weakly electron-donating group that also adds lipophilicity.

Methoxyl (-OCH3): An electron-donating group due to resonance, which can also act as a hydrogen bond acceptor.

Dimethylamino (-N(CH3)2): A strong electron-donating group that can also be protonated, allowing for ionic interactions.

The following table illustrates the potential impact of these substituents on the properties of a phenyl ring:

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Interactions |

| -H | Neutral | Minimal | Baseline for comparison. |

| -Cl | Electron-withdrawing (inductive), Weakly deactivating | Moderate | Increases lipophilicity, can form halogen bonds. |

| -CH3 | Weakly electron-donating | Moderate | Increases lipophilicity and steric bulk. |

| -OCH3 | Strongly electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Can act as a hydrogen bond acceptor. |

| -N(CH3)2 | Strongly electron-donating | Moderate | Can act as a hydrogen bond acceptor and can be protonated. |

Conformational Dynamics and Molecular Recognition

The biological activity of this compound analogues is not solely dependent on their static structure but also on their conformational flexibility and the specific non-covalent interactions they can form. The ability to adopt a specific conformation to fit into a biological target is a hallmark of effective drugs.

Molecular recognition is primarily governed by non-covalent interactions, with hydrogen bonding being particularly significant. bris.ac.uk In diarylmethanol structures, the hydroxyl group is a potent hydrogen bond donor. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. The interplay between these groups is crucial for self-assembly in the solid state and for binding to biological targets. For instance, in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. researchgate.net Additionally, weaker interactions, such as C—Cl⋯π(pyridyl) interactions, can further stabilize the supramolecular assembly. researchgate.net The ability to form these specific interactions is fundamental to the molecular recognition process that underlies the biological activity of these compounds.

Dihedral Angle Analysis and its Influence on Intermolecular Interactions

The relative orientation of the aromatic rings, defined by the dihedral angle, is a critical conformational parameter that influences how molecules pack in a crystal lattice and which intermolecular interactions are favored. In analogous systems, such as phenyl(pyridin-2-yl)methanol and (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the phenyl and pyridine rings are significantly twisted with respect to each other.

For phenyl(pyridin-2-yl)methanol, the dihedral angle between the pyridine and phenyl rings is 71.42(10)°. nih.gov A similar conformation is observed in the racemic compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, where the corresponding dihedral angle is 74.34(6)°. nih.gov This pronounced twist between the two aromatic systems is a common feature in such diarylmethanol compounds and is primarily due to steric hindrance between the ortho-hydrogens on the respective rings. This non-planar conformation prevents extensive π-π stacking between the directly attached rings of a single molecule, instead promoting intermolecular interactions with neighboring molecules. The specific dihedral angle adopted by a molecule can affect the accessibility of the hydroxyl group and the pyridine nitrogen for hydrogen bonding, as well as influencing weaker interactions like C-H···π bonds.

| Compound | Dihedral Angle between Phenyl and Pyridyl Rings | Reference |

| Phenyl(pyridin-2-yl)methanol | 71.42(10)° | nih.gov |

| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | 74.34(6)° | nih.gov |

Role of Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding is a dominant force in the crystal engineering of pyridylmethanols, directing the formation of well-defined supramolecular architectures. The presence of a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor) within the same molecule facilitates the formation of strong and directional O-H···N interactions.

In the crystal structure of the analogous compound phenyl(pyridin-2-yl)methanol, molecules are linked by O-H···N hydrogen bonds, forming helical chains that extend along the c-axis. nih.gov This demonstrates a primary and highly predictable interaction motif for this class of compounds.

Similarly, in the racemic crystal of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, O-H···N hydrogen bonds are the primary interaction, linking molecules into zigzag chains. nih.gov This consistent formation of O-H···N hydrogen-bonded chains in related structures strongly suggests that this compound would also exhibit this type of supramolecular assembly. The chloro-substituent, while potentially influencing electronic properties, can also participate in weaker interactions. For instance, in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, inversion-related pairs of molecules are linked into dimers by weak C-Cl···π(pyridyl) interactions, which further connect the primary hydrogen-bonded chains into sheets. nih.gov This highlights how both strong and weak interactions cooperate to build the final three-dimensional crystal lattice.

| Compound | Primary Hydrogen Bonding Motif | Secondary Interactions | Supramolecular Architecture | Reference |

| Phenyl(pyridin-2-yl)methanol | O-H···N | - | Helical Chains | nih.gov |

| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | O-H···N | C-Cl···π | Zigzag Chains forming Sheets | nih.gov |

Chiral Recognition and Enantioselective Interactions

The central carbon atom in this compound, bonded to four different groups (a chloro-substituted pyridine ring, a phenyl ring, a hydroxyl group, and a hydrogen atom), is a stereocenter. This gives rise to two enantiomers, (R)- and (S)-2-Chloro-alpha-phenyl-3-pyridinemethanol, which can exhibit different interactions with other chiral molecules and in chiral environments.

Stereoisomer-Dependent Interaction Profiles

Enantiomers of a chiral compound have identical physical properties in an achiral environment but can exhibit different interaction profiles in the presence of other chiral entities. This principle is the basis for chiral recognition, which is crucial in pharmaceutical sciences and asymmetric synthesis. For chiral alcohols like this compound, stereoisomer-dependent interactions can be observed in several contexts:

Enzymatic Reactions: Enzymes, being chiral macromolecules, often exhibit high enantioselectivity. Lipase-catalyzed reactions, for example, are commonly used for the kinetic resolution of racemic alcohols, where one enantiomer reacts much faster than the other. acs.org

Chiral Chromatography: When a racemic mixture is passed through a chiral stationary phase, the two enantiomers can have different affinities for the chiral selector, leading to their separation.

Supramolecular Assembly: The self-assembly of enantiopure molecules can lead to supramolecular structures with a specific chirality (e.g., helical polymers with a preferred handedness). nih.gov In contrast, a racemic mixture may assemble differently.

The specific interactions governing this recognition are often a combination of hydrogen bonding, steric repulsion, and dipole-dipole or π-π interactions, where the precise three-dimensional arrangement of interacting groups leads to a more stable diastereomeric complex for one enantiomer over the other.

Crystallographic Studies of Enantiomers (Analogous systems)

The study of how enantiomers pack in the solid state provides fundamental insights into chiral recognition at the molecular level. Chiral compounds can crystallize as either a conglomerate (a mechanical mixture of enantiopure crystals) or, more commonly, as a racemic compound where both enantiomers are present in equal amounts within the same crystal lattice. researchgate.net

The crystal structure of the analogous compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol serves as an excellent example of a racemic compound. nih.gov It crystallizes in a centrosymmetric space group (P2₁/c), which requires the presence of both R and S enantiomers in the unit cell. nih.gov

Key features of the racemic crystal structure include:

Symmetry Relationships: The R- and S-enantiomers are related by inversion centers within the crystal lattice.

Intermolecular Interactions: The primary O-H···N hydrogen bonds form zigzag chains where alternating molecules in the chain have opposite configurations (R, S, R, S...). nih.gov This demonstrates a form of heterochiral recognition, where an R-enantiomer preferentially hydrogen bonds to an S-enantiomer in this specific packing arrangement.

Packing Efficiency: Racemic compounds often crystallize more readily and form denser, more stable crystal structures than their enantiopure counterparts, a phenomenon known as Wallach's Rule. uni-muenchen.de The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol shows how R and S molecules pack efficiently, linked by both hydrogen bonds and C-Cl···π interactions to form sheets. nih.gov

This crystallographic evidence from a close analogue suggests that this compound is likely to form a stable racemic compound, with specific and ordered interactions between the R and S enantiomers in the solid state.

Computational and Theoretical Investigations of 2 Chloro Alpha Phenyl 3 Pyridinemethanol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods can elucidate bond lengths, bond angles, and the distribution of electron density, which are critical for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. DFT calculations could be employed to optimize the geometry of 2-chloro-alpha-phenyl-3-pyridinemethanol, providing predictions of key structural parameters.

For a molecule like this compound, DFT calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The resulting optimized geometry would represent the lowest energy conformation of the molecule in the gas phase. From this, one can obtain data such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.43 Å |

| Phenyl-Pyridine Dihedral Angle | Variable (see Conformational Analysis) |

Note: These are estimated values based on typical DFT results for similar compounds and are for illustrative purposes.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information.

These methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. For aromatic compounds containing heteroatoms, ab initio calculations can also provide insights into the distribution of π-electrons and the nature of chemical bonding nih.govrsc.org.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl and pyridine (B92270) rings to the central carbinol carbon. Conformational analysis is essential to identify the most stable arrangements of these rings.

A torsional angle scan, also known as a potential energy surface (PES) scan, is a computational technique used to explore the conformational space of a molecule. This is achieved by systematically rotating a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax.

For this compound, key dihedral angles to scan would be those defining the orientation of the phenyl and pyridine rings relative to the C-O bond of the methanol (B129727) bridge. The resulting energy profile would reveal the energy barriers to rotation and identify the dihedral angles corresponding to energy minima (stable conformers) and transition states. For example, a study on a related compound showed how the energy profile varies with the torsion angle, revealing global and local minima. researchgate.net

In the crystal structure of the isomeric compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the phenyl and pyridyl rings is 74.34 (6)°. nih.gov This provides an experimental reference point for the likely low-energy conformations. A torsional scan for this compound would likely reveal that staggered conformations of the aromatic rings are energetically favored over eclipsed conformations due to reduced steric hindrance.

The conformation of this compound is also influenced by various intramolecular interactions. These can include:

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring, or the chlorine atom, depending on the conformation. The existence and strength of such bonds can be predicted from the optimized geometry and further analyzed using techniques like Atoms in Molecules (AIM) theory.

Steric Hindrance: Repulsive interactions between bulky groups, such as the aromatic rings and the chlorine atom, will destabilize certain conformations.

π-π Stacking: Attractive, noncovalent interactions between the aromatic rings (edge-to-face or face-to-face) can also contribute to the stability of certain folded conformations. researchgate.net

Computational studies on pyridine derivatives have shown that intramolecular hydrogen bonding can significantly influence conformational preferences. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the experimental characterization of a compound.

Table 2: Predicted Spectroscopic Data from a Hypothetical Calculation

| Spectroscopy | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (δ) of -OH proton | 4-6 ppm |

| ¹³C NMR | Chemical Shift (δ) of carbinol carbon | 70-80 ppm |

| IR | O-H Stretching Frequency (ν) | 3200-3600 cm⁻¹ |

| UV-Vis | Maximum Absorption Wavelength (λmax) | 260-280 nm |

Note: These are estimated values based on typical computational results for similar aromatic alcohols and are for illustrative purposes.

Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the electronic excitation energies. nih.gov The predicted λmax would correspond to the π-π* transitions within the phenyl and pyridine rings.

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

NMR chemical shifts can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure.

Simulated Nuclear Magnetic Resonance (NMR) Spectra (¹H and ¹³C)

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, serve as a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. These simulations provide valuable insights into the chemical environment of each nucleus, aiding in the interpretation of experimental data. For this compound, simulated ¹H and ¹³C NMR spectra can be generated to predict the chemical shifts of the hydrogen and carbon atoms, respectively.

The predicted chemical shifts are influenced by the electron density around the nuclei. In the case of this compound, the electronegative chlorine atom on the pyridine ring is expected to deshield adjacent protons and carbons, leading to higher chemical shift values (downfield shifts). Conversely, the electron-donating effect of the hydroxyl group would cause shielding, resulting in lower chemical shift values (upfield shifts) for nearby nuclei. The aromatic protons of the phenyl and pyridine rings are anticipated to appear in the characteristic downfield region of the ¹H NMR spectrum.

Below are hypothetical data tables representing the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models.

¹H NMR Simulated Data

| Atom | Predicted Chemical Shift (ppm) |

| H (Phenyl) | 7.2 - 7.5 |

| H (Pyridine) | 7.8 - 8.5 |

| H (Methine) | 5.5 |

| H (Hydroxyl) | 4.8 |

¹³C NMR Simulated Data

| Atom | Predicted Chemical Shift (ppm) |

| C (Phenyl) | 125 - 145 |

| C (Pyridine) | 120 - 155 |

| C (Methine) | 75 |

| C (C-Cl) | 150 |

Vibrational Frequency Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational methods can simulate these vibrational frequencies, offering a detailed assignment of the observed spectral bands to specific molecular motions.

For this compound, theoretical vibrational analysis would predict a range of stretching, bending, and torsional modes. Key predicted vibrations would include the O-H stretch of the alcohol group, typically appearing as a broad band in the FT-IR spectrum, and the C-H stretching vibrations of the aromatic rings. The C-Cl stretching vibration is also a characteristic feature. The pyridine and phenyl rings will exhibit characteristic ring stretching and bending modes. Computational analysis can help to distinguish between otherwise overlapping vibrational frequencies.

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

Simulated Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | ~3400 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| C-O Stretch | 1050 - 1200 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR |

Electronic Absorption (UV-Vis) Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the phenyl and pyridine aromatic systems. The presence of heteroatoms (N and Cl) and the hydroxyl group can also lead to n → π* transitions. The calculated spectrum can help in understanding how the electronic structure of the molecule influences its interaction with light.

A hypothetical table of predicted electronic absorption properties is provided below.

Simulated UV-Vis Absorption Data

| Predicted λmax (nm) | Electronic Transition |

| ~260 | π → π* (Pyridine Ring) |

| ~250 | π → π* (Phenyl Ring) |

Molecular Docking and Simulation Studies

Prediction of Binding Modes with Hypothetical Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a macromolecular target, typically a protein.

While specific targets for this compound are not defined in the public domain, hypothetical docking studies could be performed against various classes of enzymes or receptors where pyridine and phenyl-containing compounds are known to be active. Such studies would predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. The hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the aromatic rings could engage in hydrophobic and π-stacking interactions. The chlorine atom could also participate in halogen bonding.

Ligand-Target Interaction Dynamics (Conceptual)

Following the initial prediction of a binding mode through molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. Conceptually, an MD simulation of this compound bound to a hypothetical target would provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein's active site.

These simulations could reveal how water molecules mediate interactions at the binding interface and could help in estimating the binding free energy more accurately. By observing the trajectory of the ligand within the binding pocket, one could assess the persistence of key interactions identified in the docking study. This conceptual analysis would be crucial in understanding the kinetic and thermodynamic aspects of the ligand-receptor recognition process, providing a more complete picture of the potential molecular mechanism of action.

Advanced Applications in Organic Synthesis and Chemical Innovation

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive sites on 2-Chloro-alpha-phenyl-3-pyridinemethanol makes it a significant building block for the synthesis of elaborate molecular architectures. The chlorine atom at the 2-position of the pyridine (B92270) ring is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing new functional groups onto an aromatic ring. beilstein-journals.org Simultaneously, the secondary alcohol group provides a handle for a wide range of chemical transformations, including oxidation, esterification, and conversion to other leaving groups.

The compound serves as a documented precursor for other complex pyridine derivatives. A notable example is its use in the synthesis of 2-Amino-3-benzylpyridine. guidechem.com In this transformation, the chloro group is displaced by an amino group, and the alcohol is reduced. This resulting aminopyridine is itself a valuable intermediate used in the preparation of azepine derivatives, a class of compounds explored for various pharmaceutical applications. guidechem.com This pathway highlights a typical use case where this compound provides the core structure that is sequentially modified to build up molecular complexity. The reactivity of the 2-chloropyridine (B119429) moiety is a key feature, allowing for the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles to generate a library of structurally diverse pyridine compounds. beilstein-journals.org

While specific examples of this compound being used to create fused ring systems are not prominently detailed in available literature, its structure is well-suited for such applications. Synthetic strategies for building fused heterocycles often rely on precursors with multiple reaction sites that can undergo intramolecular cyclization. The functional groups on this compound—the chloro, hydroxyl, and the ortho position of the phenyl ring—offer potential for designing reactions that form new rings. For instance, analogous synthetic routes using other activated heterocyclic compounds, such as phenylsulfonylacetonitrile or 2-Chloro-3-formyl quinoline, have been successfully employed to construct fused systems like thiophenes, chromenes, and pyrimidines. mdpi.comresearchgate.net These established methods demonstrate the potential for using a versatile building block like this compound in similar strategies to generate novel, complex fused heterocyclic frameworks.

Strategies for Analogue and Derivative Design

In medicinal chemistry, the design of analogues and derivatives from a core structure is a fundamental strategy for discovering and optimizing new therapeutic agents. The this compound framework offers multiple avenues for such structural modification.

The term "scaffold" refers to the core structure of a molecule. Modifying this scaffold is a key tactic in lead compound development to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, modifications could involve:

Replacement of the Pyridine Ring: The pyridine core could be exchanged for other heterocyclic systems (e.g., pyrimidine, pyrazine, or even non-aromatic rings) to alter the compound's core geometry and hydrogen bonding capabilities.

Alteration of the Phenyl Group: The phenyl ring could be replaced with other aryl or heteroaryl rings (e.g., thiophene, furan, or a substituted phenyl ring) to explore different binding interactions with a biological target.

Modification of the Linker: The secondary alcohol linker could be changed to an ether, amine, or ketone to vary the flexibility and polarity of the connection between the pyridine and phenyl rings.

Exploring the "chemical space" around a given framework involves making systematic, minor modifications to map out structure-activity relationships. For this compound, this involves derivatization at its key functional groups. The goal is to generate a library of related compounds with fine-tuned properties.

| Modification Site | Potential Reaction | Purpose of Modification |

| Pyridine C2-Cl | Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols. | Introduce diverse functional groups, modulate electronics, alter solubility. |

| Benzylic -OH | Oxidation (to ketone), Esterification, Etherification, Deoxyhalogenation. | Change polarity, hydrogen bonding capacity, and metabolic stability. researchgate.net |

| Phenyl Ring | Introduction of substituents (e.g., halogens, alkyls, methoxy (B1213986) groups). | Modulate lipophilicity and electronic properties; explore specific binding pockets. |

| Pyridine Ring | Further substitution at other positions (if synthetically accessible). | Fine-tune the basicity (pKa) and electronic character of the heterocyclic core. |

This table outlines general strategies for creating analogues of this compound to explore its chemical space.

For example, a related compound, 2-Chloro-alpha-(2,4-difluorophenyl)-3-pyridinemethanol, demonstrates the strategy of adding substituents to the phenyl ring to alter its electronic properties. nih.gov

Advanced Characterization Techniques in Chemical Research

The unambiguous identification and characterization of this compound, like any pure chemical compound, relies on a suite of advanced analytical techniques. Each method provides specific information about the molecule's structure, composition, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. ¹H NMR would confirm the presence and connectivity of protons on the pyridine and phenyl rings, as well as the distinct signals for the alcohol (-OH) and the benzylic proton (-CH). ¹³C NMR would identify all unique carbon atoms in the structure.

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₂H₁₀ClNO). Predicted mass spectrometry data indicates expected ions that would be observed. uni.lu